molecular formula C18H16ClN5O3S B12024329 4-{[(E)-(2-Chloro-5-nitrophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(2-Chloro-5-nitrophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12024329
M. Wt: 417.9 g/mol
InChI Key: YIWDHVXSFPSRHK-KEBDBYFISA-N
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Description

4-{[(E)-(2-Chloro-5-nitrophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with the molecular formula C18H16ClN5O3S. This compound is part of the triazole family, known for its diverse applications in medicinal chemistry, agriculture, and material science .

Preparation Methods

The synthesis of 4-{[(E)-(2-Chloro-5-nitrophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. One common synthetic route includes the condensation of 2-chloro-5-nitrobenzaldehyde with 4-amino-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol under acidic conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-{[(E)-(2-Chloro-5-nitrophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal applications, it binds to enzymes and proteins, inhibiting their activity and leading to the desired therapeutic effects. The nitro group plays a crucial role in its bioactivity, undergoing reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as:

These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and applications. The presence of the chloro and nitro groups in 4-{[(E)-(2-Chloro-5-nitrophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol makes it unique, providing distinct reactivity and bioactivity profiles .

Properties

Molecular Formula

C18H16ClN5O3S

Molecular Weight

417.9 g/mol

IUPAC Name

4-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3-(3-propan-2-yloxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H16ClN5O3S/c1-11(2)27-15-5-3-4-12(9-15)17-21-22-18(28)23(17)20-10-13-8-14(24(25)26)6-7-16(13)19/h3-11H,1-2H3,(H,22,28)/b20-10+

InChI Key

YIWDHVXSFPSRHK-KEBDBYFISA-N

Isomeric SMILES

CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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